2,5-Diaminotoluene sulfate
Overview
Description
2,5-Diaminotoluene sulfate is an organic sulfate salt obtained by combining 2,5-diaminotoluene with one molar equivalent of sulfuric acid . It is commonly used in the formulation of hair dyes, producing various shades such as black, brown, blonde, and gray . Additionally, it finds applications in the production of dyes for textiles, furs, leathers, biological stains, indicators, wood stains, and pigments .
Preparation Methods
The preparation of 2,5-diaminotoluene sulfate involves several synthetic routes. One common method is the reduction of 2,5-dinitrotoluene using electrolytic reduction . Another method includes the reductive cleavage of 4-amino-2,3’-dimethylazobenzene . Industrial production often involves the condensation of 2-amino-1-methylbenzene and toluene-4-sulphonyl chloride, followed by coupling with diazotized aminobenzenesulphonic acid and reduction . The final product is obtained by reacting 2,5-diaminotoluene with sulfuric acid .
Chemical Reactions Analysis
2,5-Diaminotoluene sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized with hydrogen peroxide, which is a common step in hair dye formulations.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents such as metallic iron or zinc for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5-Diaminotoluene sulfate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-diaminotoluene sulfate in hair dye formulations involves its oxidation with hydrogen peroxide, followed by coupling with a coupler to form the final dye . The compound acts as a primary intermediate, undergoing oxidation to produce the desired color . In biological systems, it can interact with various molecular pathways involved in allergic reactions, acting as an allergen .
Comparison with Similar Compounds
2,5-Diaminotoluene sulfate is often compared with other similar compounds such as:
2,4-Diaminotoluene: Another isomer with similar applications but different reactivity and toxicity profiles.
2,6-Diaminotoluene: Used in similar applications but with distinct chemical properties.
p-Phenylenediamine: Commonly used in hair dyes but has higher toxicity compared to this compound.
The uniqueness of this compound lies in its lower toxicity and suitability for use in high-quality hair dye formulations .
Properties
IUPAC Name |
2-methylbenzene-1,4-diamine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.H2O4S/c1-5-4-6(8)2-3-7(5)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTWOUOZKZQDMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2.H2O4S, Array, C7H12N2O4S | |
Record name | 2,5-TOLUENEDIAMINE SULFATE | |
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Record name | 2,5-TOLUENEDIAMINE SULFATE (1:1) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
140697-63-8, 95-70-5 (Parent) | |
Record name | 1,4-Benzenediamine, 2-methyl-, sulfate (2:1) | |
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Record name | 2,5-Diaminotoluene sulfate | |
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Record name | 2,5-Diaminotoluene sulfate | |
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Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,5-toluenediamine sulfate is a light tan to light purple powder. (NTP, 1992), Off-white solid; [HSDB] Light tan to light purple solid; [CAMEO], Grey to white solid; [ICSC] Light brown powder; [Sigma-Aldrich MSDS], GREY-TO-WHITE POWDER. | |
Record name | 2,5-TOLUENEDIAMINE SULFATE | |
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Record name | 2,5-Diaminotoluene sulfate | |
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Record name | Toluene-2,5-diamine sulfate | |
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Record name | 2,5-TOLUENEDIAMINE SULFATE (1:1) | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, 5.03 g/L at 20 °C, Soluble in water and ethanol, In acetone/water 1:1 <1 g/L; in dimethylsulfoxide: 5 to 15 g/L; in ethanol: 1 to 10 g/L, Solubility in water: good | |
Record name | 2,5-TOLUENEDIAMINE SULFATE | |
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Record name | 2,5-DIAMINOTOLUENE SULFATE | |
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Record name | 2,5-TOLUENEDIAMINE SULFATE (1:1) | |
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Density |
1.366 g/mL at 20 °C | |
Record name | 2,5-DIAMINOTOLUENE SULFATE | |
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Impurities |
The Scientific Committee on Consumer Products also reported that toluene-2,5-diamine sulfate (concentration of solution not provided) had greater than 98% wt/wt HPLC quantitative purity, greater than 99% HPLC qualitative (254 nm) purity, a solvent content less than 1%, and the potential impurity o-toluidine less than 50 ppm. | |
Record name | 2,5-DIAMINOTOLUENE SULFATE | |
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Color/Form |
Grey to white powder, Off-white powder | |
CAS No. |
6369-59-1, 615-50-9 | |
Record name | 2,5-TOLUENEDIAMINE SULFATE | |
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URL | https://cameochemicals.noaa.gov/chemical/21124 | |
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Record name | 2,5-Diaminotoluene sulfate | |
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Record name | 1,4-Benzenediamine, 2-methyl-, sulfate (1:1) | |
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Record name | 2,5-DIAMINOTOLUENE SULFATE | |
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Record name | 2,5-TOLUENEDIAMINE SULFATE (1:1) | |
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Melting Point |
40.6 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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